2-Amino-2-(hydroxymethyl)propane-1,3-diol

Descripción general

Descripción

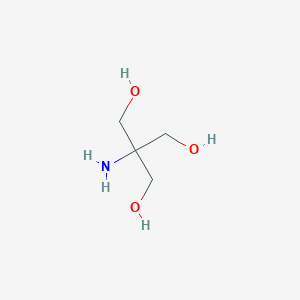

2-Amino-2-(hydroxymethyl)propane-1,3-diol, also known as 2-amino-2-(hydroxymethyl)-1,3-propanediol, is an organic compound with the chemical formula C₄H₁₁NO₃. It is widely used in various fields, including medicine, biochemistry, and industrial applications. This compound is known for its buffering capacity, making it a valuable component in many formulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of formaldehyde with ammonia and glycerol. The reaction typically occurs under basic conditions, leading to the formation of tromethamine. Another method involves the reaction of nitromethane with formaldehyde and subsequent reduction of the resulting nitro compound.

Industrial Production Methods

In industrial settings, tromethamine is produced through large-scale chemical synthesis. The process involves the reaction of formaldehyde, ammonia, and glycerol in the presence of a catalyst. The reaction mixture is then subjected to purification steps to obtain high-purity tromethamine suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:

Condensation Reactions: this compound can react with aldehydes and ketones to form imines or Schiff bases.

Complexation Reactions: this compound can form complexes with metal ions, which is useful in various analytical and industrial applications.

Common Reagents and Conditions

Aldehydes and Ketones: Used in condensation reactions to form imines.

Metal Ions: Used in complexation reactions to form stable complexes.

Major Products Formed

Imines: Formed from condensation reactions with aldehydes and ketones.

Metal Complexes: Formed from reactions with metal ions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Buffering Agent in Drug Formulations

TRIS is predominantly used as a buffering agent in pharmaceutical formulations. It maintains pH stability in solutions, which is crucial for the efficacy of many drugs. For instance, TRIS buffers are often utilized in intravenous solutions to treat metabolic acidosis, a condition characterized by an excess of acid in the body fluids due to various diseases including diabetes and respiratory disorders .

Clinical Use in Metabolic Disorders

TRIS has been clinically administered to patients suffering from metabolic acidosis. Studies indicate that it can be injected intravenously to correct blood pH levels effectively . The compound is listed in both the U.S. Pharmacopeia and the National Formulary, highlighting its recognized therapeutic applications.

Laboratory and Biochemical Applications

Biological Buffers

TRIS is extensively employed as a biological buffer in molecular biology experiments, particularly in enzyme assays and nucleic acid manipulations. It provides a stable pH environment essential for enzyme activity .

Cell Culture Media

In cell culture applications, TRIS is used to maintain optimal pH levels, thereby enhancing cell viability and growth. It is often included in media formulations for various cell types, ensuring reproducibility and reliability of experimental results .

Environmental Applications

Transport of Live Aquatic Species

TRIS is utilized in aquaculture and environmental studies for the transport of live aquatic species. Its buffering capacity helps maintain stable pH levels during transportation, reducing stress on aquatic organisms .

Industrial Applications

Emulsifying Agent in Cosmetics

In the cosmetic industry, TRIS serves as an emulsifying agent and stabilizer in creams and lotions. Its ability to solubilize active ingredients enhances product performance and stability .

Cleaning Products

TRIS is also found in various cleaning products where it acts as a neutralizing agent, helping to balance pH levels and improve cleaning efficacy .

Table 1: Summary of TRIS Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Buffering agent for intravenous solutions | Maintains pH stability; treats metabolic acidosis |

| Molecular Biology | Biological buffer for enzyme assays | Ensures optimal enzyme activity |

| Cell Culture | Media formulation for cell growth | Enhances viability and reproducibility |

| Aquaculture | Transport of live aquatic species | Reduces stress during transport |

| Cosmetics | Emulsifying agent | Stabilizes formulations |

| Cleaning Products | Neutralizing agent | Improves cleaning efficacy |

Case Study: Clinical Trials with TRIS

A series of clinical trials have demonstrated the safety and efficacy of TRIS when administered intravenously to patients with metabolic acidosis. Observations from these trials indicate that common side effects include transient decreases in respiratory rate and increased urine output; however, no significant adverse effects were reported at therapeutic doses .

Mecanismo De Acción

2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which allows it to neutralize acids and maintain pH stability in various systems. In medical applications, it helps correct metabolic acidosis by binding to hydrogen ions and forming bicarbonate, which neutralizes excess acid in the body.

Comparación Con Compuestos Similares

2-Amino-2-(hydroxymethyl)propane-1,3-diol is often compared with other buffering agents such as tris(hydroxymethyl)aminomethane (TRIS) and triethanolamine. While all these compounds serve as buffers, tromethamine is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles.

Similar Compounds

- Tris(hydroxymethyl)aminomethane (TRIS)

- Triethanolamine

This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Actividad Biológica

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris or THAM (tris(hydroxymethyl)aminomethane), is a widely used biological buffer in various biochemical and molecular biology applications. This compound is recognized for its ability to maintain stable pH levels in biological systems, which is crucial for many enzymatic reactions and cellular processes. This article explores the biological activity of Tris, focusing on its applications, toxicological data, and interactions with biological molecules.

- Molecular Formula : C4H11NO3

- Molecular Weight : 121.14 g/mol

- Appearance : White crystalline powder

- pH Range : 3.5 - 5.5 (0.1 mol/L solution at 25 °C)

Applications in Biological Systems

Tris is primarily utilized as a buffering agent in biochemical assays and cell culture due to its effectiveness in maintaining physiological pH levels. Its applications include:

- Molecular Biology : Used in the preparation of buffers for DNA and RNA electrophoresis.

- Cell Culture : Provides a stable environment for cell growth by maintaining pH.

- Protein Studies : Acts as a stabilizer for proteins during purification processes.

Buffering Capacity

Tris buffers are particularly effective in the physiological pH range (7.0 - 9.0). The buffering action occurs through the equilibrium between the protonated and deprotonated forms of Tris, allowing it to resist changes in pH when acids or bases are added.

Interaction with Proteins

Research has demonstrated that Tris can stabilize proteins such as Bovine Serum Albumin (BSA) by reducing aggregation and denaturation. The interactions between Tris and proteins have been studied using techniques like dynamic light scattering and UV-Visible spectroscopy, revealing that Tris enhances protein solubility and stability under various conditions .

Acute Toxicity

Tris has been evaluated for its toxicity in various studies:

- Rodent Studies : Ingestion of high doses (up to 3200 ppm) in rodent diets showed no significant adverse effects, indicating low toxicity .

- Clinical Trials : Human clinical trials involving intravenous administration reported minimal side effects, primarily transient changes in respiratory rate and urine output .

Long-term Effects

Long-term studies have not indicated any serious adverse effects directly attributable to Tris treatment. However, some studies noted liver histopathological changes at high dosages . The compound has not shown carcinogenic effects in animal models, reinforcing its safety profile for laboratory use .

Case Studies and Research Findings

- Antitumor Activity : A study explored the effect of Tris on tumor acidity, where it was found to inhibit metastasis in mouse models of prostate and pancreatic cancer by neutralizing tumor acidity .

- Stabilization of Enzymes : Tris has been shown to stabilize enzymes during storage and assay conditions, enhancing their activity and shelf-life .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.